molecular formula C18H18F3N3O B10947467 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B10947467
M. Wt: 349.3 g/mol
InChI Key: MANUMCCFYWFXDV-UHFFFAOYSA-N
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Description

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring and the subsequent attachment of the quinoline moiety. Common reagents used in these reactions include cyclopropylamine, trifluoromethyl ketone, and quinoline derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to the combination of its pyrazole and quinoline moieties, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C18H18F3N3O

Molecular Weight

349.3 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)16-10-15(13-7-8-13)24(22-16)11-17(25)23-9-3-5-12-4-1-2-6-14(12)23/h1-2,4,6,10,13H,3,5,7-9,11H2

InChI Key

MANUMCCFYWFXDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=CC(=N3)C(F)(F)F)C4CC4

Origin of Product

United States

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